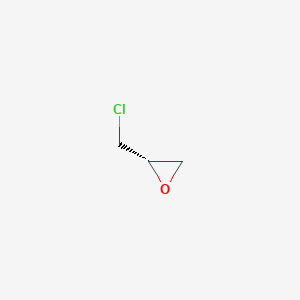

(S)-(+)-Epichlorohydrin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045801 | |

| Record name | (S)-(+)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67843-74-7 | |

| Record name | (+)-Epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67843-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epichlorohydrin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067843747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Epichlorohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-chloro-2,3-epoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(chloromethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPICHLOROHYDRIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCR89B4R6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-Epichlorohydrin CAS number and IUPAC name

An In-depth Technical Guide to (S)-(+)-Epichlorohydrin

Introduction

(S)-(+)-Epichlorohydrin is a chiral epoxide that serves as a critical building block in the chemical and pharmaceutical industries.[1] Its stereospecific nature makes it an invaluable intermediate for the synthesis of a wide array of enantiomerically pure compounds, particularly pharmaceuticals such as beta-blockers and antiviral agents.[2][3] This technical guide provides a comprehensive overview of (S)-(+)-Epichlorohydrin, including its chemical identity, physical properties, synthesis methodologies, and applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The precise identification and physical characteristics of (S)-(+)-Epichlorohydrin are fundamental for its application in stereoselective synthesis.

| Identifier | Value |

| IUPAC Name | (2S)-2-(chloromethyl)oxirane[4][5] |

| CAS Number | 67843-74-7[4][6][7] |

| Molecular Formula | C₃H₅ClO[4][6][7] |

| Molecular Weight | 92.52 g/mol [5][6] |

| Synonyms | (S)-(+)-2-(Chloromethyl)oxirane, (S)-1-Chloro-2,3-epoxypropane, (S)-3-Chloro-1,2-propylene oxide[4] |

Table 1: Chemical Identifiers for (S)-(+)-Epichlorohydrin.

Quantitative physical and chemical data are crucial for designing reaction conditions and for safety assessments.

| Property | Value |

| Appearance | Colorless to light yellow liquid[8] |

| Odor | Pungent, garlic-like[9] |

| Density | 1.183 g/mL at 25 °C[8] |

| Boiling Point | 92-93 °C at 360 mm Hg[8] |

| Melting Point | -57 °C[8] |

| Refractive Index (n²⁰/D) | 1.438[4][8] |

| Flash Point | 32 °C (closed cup) |

Table 2: Physical and Chemical Properties of (S)-(+)-Epichlorohydrin.

Synthesis of (S)-(+)-Epichlorohydrin

The production of enantiomerically pure (S)-(+)-Epichlorohydrin is a significant area of research, moving from classical resolution of racemic mixtures to more efficient asymmetric and biocatalytic methods.[1]

Traditional Synthesis of Racemic Epichlorohydrin (B41342)

Historically, epichlorohydrin is produced as a racemic mixture from allyl chloride or glycerol (B35011).[9][10]

-

From Allyl Chloride: This two-step process involves the addition of hypochlorous acid to allyl chloride, followed by treatment with a base to form the epoxide ring.[9]

-

From Glycerol: A more sustainable route, this method involves the reaction of glycerol with hydrogen chloride in the presence of a carboxylic acid catalyst, followed by cyclization with a base.[9]

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is critical for pharmaceutical applications.[1] Several strategies are employed to obtain the (S)-enantiomer.

This method involves the selective hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution using a Salen-Co Catalyst [11]

-

Catalyst Preparation: In a round-bottom flask, add the [(S,S)-Salen-Co(II)]₂·SnCl₄ catalyst (0.01 mol).

-

Reaction Setup: Add racemic epichlorohydrin (1.0 mol) and tetrahydrofuran (B95107) (80 mL) to the flask. Stir the mixture at 25 °C until the catalyst is fully dissolved.

-

Hydrolysis: Slowly add water (0.5 mol) to the reaction mixture.

-

Reaction: Allow the reaction to proceed for 4 hours at 25 °C.

-

Isolation: Following the reaction, subject the mixture to fractional distillation under vacuum at room temperature.

-

Product: This process yields (S)-epichlorohydrin with an enantiomeric excess (e.e.) value of approximately 99.1%.[11]

Enzymatic methods, particularly those using halohydrin dehalogenases (HHDH), offer high enantioselectivity and operate under mild conditions.[1][12] This approach is valued for its sustainability and high theoretical yield.[12]

Experimental Protocol: Biosynthesis using Immobilized Halohydrin Dehalogenase [12]

-

Enzyme Immobilization: Immobilize the HheC (P175S/W249P) variant of halohydrin dehalogenase on an A502Ps resin.

-

Aqueous System Reaction:

-

Prepare a reaction mixture containing 1,3-dichloro-2-propanol (B29581) (1,3-DCP) at a concentration of 20 mM in an aqueous buffer.

-

Add the immobilized HheC enzyme to the mixture.

-

Incubate the reaction under controlled temperature and pH.

-

This system can achieve a yield of 83.78% with a 92.53% enantiomeric excess (e.e.) of (S)-epichlorohydrin.[12]

-

-

Non-Aqueous System Reaction (for higher enantioselectivity):

-

Use water-saturated ethyl acetate (B1210297) as the solvent and reaction phase.

-

Conduct the bioconversion with the immobilized HheC and 1,3-DCP.

-

This system can yield (S)-epichlorohydrin with an enantiomeric excess greater than 98% and a conversion rate of 52.34%.[12]

-

-

Product Isolation: Isolate the (S)-epichlorohydrin from the reaction mixture using standard extraction and distillation techniques.

Table 3: Comparison of Synthesis Methods for (S)-(+)-Epichlorohydrin.

| Method | Starting Material | Key Reagent/Catalyst | Typical Yield | Enantiomeric Excess (e.e.) |

| Hydrolytic Kinetic Resolution | Racemic Epichlorohydrin | (S,S)-Salen-Co Complex + Water | ~41%[11] | >99%[11] |

| Biocatalysis (Aqueous) | 1,3-dichloro-2-propanol | Immobilized HHDH Enzyme | ~84%[12] | ~93%[12] |

| Biocatalysis (Non-Aqueous) | 1,3-dichloro-2-propanol | Immobilized HHDH Enzyme | ~52% (conversion)[12] | >98%[12] |

Applications in Drug Development

(S)-(+)-Epichlorohydrin is a cornerstone chiral intermediate in the pharmaceutical industry.[2] Its bifunctional nature, possessing both an epoxide ring and a chlorine atom, allows for versatile synthetic transformations.[2][13]

-

Chiral Building Block: It is a key starting material for synthesizing optically active pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[7][14]

-

Synthesis of Beta-Blockers: It is widely used in the synthesis of beta-adrenergic blockers (e.g., Propranolol, Atenolol), which are crucial for managing cardiovascular diseases.[2]

-

Other Therapeutic Agents: It is utilized in the synthesis of antitumor agents like (+)-cis-sylvaticin, inhibitors of fatty acid oxidation, and various other complex molecules.[8]

Visualization of Synthetic Workflows

The following diagrams illustrate key synthetic pathways involving (S)-(+)-Epichlorohydrin.

Caption: Workflow for Hydrolytic Kinetic Resolution of Epichlorohydrin.

Caption: Biocatalytic route to (S)-(+)-Epichlorohydrin.

Safety and Handling

(S)-(+)-Epichlorohydrin is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is flammable, toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns, eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye shields, and respiratory protection (e.g., N95 dust mask), is mandatory.

-

Storage: Store in a well-ventilated area designated for flammable liquids. The recommended storage temperature is 2°C - 8°C.[6]

This guide provides essential technical information for professionals working with (S)-(+)-Epichlorohydrin, highlighting its properties, synthesis, and critical role as a chiral synthon in modern chemistry and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemwhat.com [chemwhat.com]

- 5. (+)-Epichlorohydrin | C3H5ClO | CID 149428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-Epichlorohydrin | 67843-74-7 | FE10798 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. (S)-(+)-Epichlorohydrin | 67843-74-7 [chemicalbook.com]

- 9. Epichlorohydrin - Wikipedia [en.wikipedia.org]

- 10. acs.org [acs.org]

- 11. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]

- 12. Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase in aqueous and non-aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Application of Epichlorohydrin_Chemicalbook [chemicalbook.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Chemoenzymatic Synthesis of (S)-(+)-Epichlorohydrin from Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-epichlorohydrin is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. The growing availability of glycerol (B35011), a byproduct of biodiesel production, has spurred the development of sustainable and cost-effective routes to this valuable epoxide. This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of (S)-(+)-epichlorohydrin from glycerol, focusing on a two-step process: the chemical hydrochlorination of glycerol to produce 1,3-dichloro-2-propanol (B29581), followed by the enantioselective enzymatic conversion to (S)-(+)-epichlorohydrin.

Process Overview: A Two-Stage Approach

The conversion of glycerol to (S)-(+)-epichlorohydrin is efficiently achieved through a chemoenzymatic pathway. This approach leverages a robust chemical transformation for the initial feedstock conversion, followed by a highly selective biocatalytic step to impart the desired chirality.

The overall transformation can be summarized as follows:

-

Hydrochlorination of Glycerol: Glycerol is reacted with hydrogen chloride (HCl) in the presence of a carboxylic acid catalyst to yield a mixture of dichloropropanols, with 1,3-dichloro-2-propanol (1,3-DCP) being the major product.[1][2]

-

Enzymatic Epoxidation: The prochiral 1,3-DCP is then subjected to an enantioselective epoxidation catalyzed by a halohydrin dehalogenase (HHDH) to produce (S)-(+)-epichlorohydrin with high enantiomeric excess.[3][4]

Figure 1. Chemoenzymatic synthesis pathway of (S)-(+)-epichlorohydrin from glycerol.

Experimental Protocols

Step 1: Hydrochlorination of Glycerol to 1,3-Dichloro-2-propanol

This procedure outlines the synthesis of 1,3-dichloro-2-propanol from glycerol using a carboxylic acid catalyst.

Materials:

-

Glycerol (anhydrous)

-

Malonic acid (or other suitable carboxylic acid catalyst, e.g., acetic acid)[5]

-

Hydrogen chloride gas (anhydrous)

-

Calcium carbonate

-

Anhydrous sodium sulfate

-

Glass reactor with a gas inlet tube, magnetic stirrer, reflux condenser, and temperature control

-

Gas flow meter

-

Neutralization vessel

Procedure:

-

Charge the glass reactor with anhydrous glycerol and the carboxylic acid catalyst (e.g., 8 mol% malonic acid based on glycerol).[5]

-

Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring.[5][6]

-

Introduce a steady stream of anhydrous hydrogen chloride gas into the reaction mixture through the gas inlet tube. The flow rate should be carefully controlled.

-

Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC) for the conversion of glycerol and the formation of dichloropropanols.[1]

-

Continue the reaction until the desired conversion of glycerol is achieved (typically several hours).[5]

-

Upon completion, stop the flow of HCl and cool the reaction mixture to room temperature.

-

Neutralize the acidic reaction mixture by adding calcium carbonate until effervescence ceases.

-

Filter the mixture to remove the calcium salts.

-

The crude dichloropropanol (B8674427) mixture can be purified by vacuum distillation.[7] Collect the fraction corresponding to 1,3-dichloro-2-propanol.

-

Dry the purified product over anhydrous sodium sulfate.

Step 2: Enzymatic Synthesis of (S)-(+)-Epichlorohydrin

This protocol describes the enantioselective conversion of 1,3-dichloro-2-propanol to (S)-(+)-epichlorohydrin using a halohydrin dehalogenase.

Materials:

-

1,3-Dichloro-2-propanol (1,3-DCP)

-

Recombinant E. coli cells expressing a halohydrin dehalogenase (e.g., HheC mutant)[4]

-

Buffer solution (e.g., Tris-SO4, pH 8.0-10.0)[3]

-

Base for pH adjustment (e.g., NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Bioreactor with pH and temperature control

-

Centrifuge

-

Separatory funnel

Procedure:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli cells expressing the desired halohydrin dehalogenase. Harvest the cells by centrifugation and wash them with buffer. The cells can be used as a whole-cell biocatalyst or the enzyme can be purified.

-

Enzymatic Reaction: In a temperature-controlled bioreactor, prepare a reaction mixture containing the buffer solution and the whole-cell biocatalyst or purified enzyme.

-

Add the substrate, 1,3-dichloro-2-propanol, to the reaction mixture to the desired concentration (e.g., 20-40 mM).[3][4]

-

Maintain the reaction at a constant temperature (e.g., 30-45°C) and pH (e.g., 8.0-10.0) with gentle stirring.[3] The optimal conditions will depend on the specific enzyme variant used.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral gas chromatography (GC) to determine the conversion of 1,3-DCP and the enantiomeric excess (e.e.) of the (S)-epichlorohydrin formed.[8]

-

Once the desired conversion and e.e. are reached, terminate the reaction by removing the biocatalyst (e.g., by centrifugation).

-

Product Extraction and Purification: Extract the (S)-epichlorohydrin from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude (S)-epichlorohydrin can be further purified by distillation if necessary.

Data Presentation

The following tables summarize key quantitative data for the chemoenzymatic synthesis of (S)-(+)-epichlorohydrin.

Table 1: Hydrochlorination of Glycerol to Dichloropropanols

| Parameter | Value | Reference |

| Catalyst | Carboxylic Acids (e.g., Acetic, Malonic, Adipic) | [2][5] |

| Catalyst Loading | 8 mol% (Malonic Acid) | [9] |

| Reactant Molar Ratio (Glycerol:HCl) | 1:24 | [9] |

| Temperature | 80 - 120 °C | [9] |

| Pressure | Atmospheric to 8.2 bar | [5] |

| Reaction Time | 3 hours | [9] |

| Selectivity for 1,3-DCP | > 90% | [6] |

Table 2: Enzymatic Synthesis of (S)-Epichlorohydrin from 1,3-DCP

| Enzyme | Substrate Conc. (mM) | pH | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| HheC (P175S/W249P) | 40 | 10.0 | N/A | 93.2 | 92.3 | [3] |

| HheC mutant + Epoxide hydrolase mutant | 40 | 10.0 | N/A | 91.2 | > 99 | [3] |

| HheCPS I81W | 20 | N/A | N/A | 63.42 | > 99 | [4] |

| HheCPS F86N | 20 | N/A | N/A | 67.08 | > 99 | [4] |

| HheCPS V94R | 20 | N/A | N/A | 57.01 | > 99 | [4] |

| HheCPS E85P | 40 | N/A | N/A | 55.35 | > 99 | [10] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the synthesis and analysis of (S)-(+)-epichlorohydrin.

Figure 2. Experimental workflow for the hydrochlorination of glycerol.

Figure 3. Experimental workflow for the enzymatic synthesis of (S)-(+)-epichlorohydrin.

Conclusion

The chemoenzymatic synthesis of (S)-(+)-epichlorohydrin from glycerol presents a highly attractive and sustainable alternative to traditional chemical routes. This approach combines the efficiency of chemical catalysis for the initial conversion of a renewable feedstock with the exceptional selectivity of biocatalysis to achieve high enantiopurity in the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and optimize this promising synthetic strategy. Further research into novel and more robust enzyme variants and the optimization of reaction conditions will continue to enhance the industrial viability of this green chemical process.

References

- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular modification of a halohydrin dehalogenase for kinetic regulation to synthesize optically pure (S)-epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]

- 9. Synthesis of epichlorohydrin from glycerol - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 10. Preparation of (S)-epichlorohydrin using a novel halohydrin dehalogenase by selective conformation adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic Synthesis of (S)-(+)-Epichlorohydrin: An In-depth Technical Guide

(S)-(+)-epichlorohydrin is a critical chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its high reactivity and defined stereochemistry make it a valuable precursor for producing enantiomerically pure active pharmaceutical ingredients. Traditional chemical synthesis routes for (S)-(+)-epichlorohydrin often involve harsh reaction conditions, hazardous reagents, and complex purification steps. In contrast, biocatalytic methods offer a green and highly selective alternative, utilizing enzymes to perform stereospecific transformations under mild conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for synthesizing (S)-(+)-epichlorohydrin, tailored for researchers, scientists, and drug development professionals.

Core Biocatalytic Strategies

The two primary enzymatic approaches for the synthesis of (S)-(+)-epichlorohydrin are:

-

Kinetic Resolution of Racemic Epichlorohydrin (B41342): This method employs an epoxide hydrolase (EH) to selectively hydrolyze one enantiomer of racemic epichlorohydrin, leaving the desired (S)-(+)-enantiomer unreacted. The key to this approach is the high enantioselectivity of the enzyme, which preferentially acts on the (R)-enantiomer.

-

Asymmetric Synthesis from Prochiral Substrates: This strategy utilizes a haloalcohol dehalogenase (HHDH) to catalyze the enantioselective ring closure of a prochiral substrate, typically 1,3-dichloro-2-propanol (B29581) (1,3-DCP), to directly form (S)-(+)-epichlorohydrin. This method has the potential for a theoretical yield of 100%.

Quantitative Data Presentation

The following tables summarize key quantitative data from various biocatalytic systems for the synthesis of (S)-(+)-epichlorohydrin.

Table 1: Kinetic Resolution of Racemic Epichlorohydrin using Epoxide Hydrolases (EHs)

| Biocatalyst (Enzyme Source) | System Type | Substrate Conc. (mM) | Temp. (°C) | pH | ee (%) | Yield (%) | Reference |

| Aspergillus niger spps. (whole cells) | Organic solvent (cyclohexane with 2% v/v water) | 60 | N/A | N/A | 100 | 20 | [1] |

| Aspergillus niger ZJB-09173 (dry cells) | Organic solvent (cyclohexane) | 153.6 | 30 | N/A | 98 | 18.5 | [2] |

| Domestic duck liver (crude EH) | Aqueous | N/A | 32.44 | 7.10 | 86.14 | N/A | [3][4] |

| Agromyces mediolanus ZJB120203 (recombinant E. coli expressing engineered EH) | Aqueous | 450 | N/A | N/A | >99 | 40.5 | [5] |

| Novosphingobium aromaticivorans (purified EH) | Aqueous | up to 500 | N/A | N/A | >99.99 | 20.7 | [6] |

Table 2: Asymmetric Synthesis of (S)-(+)-Epichlorohydrin using Haloalcohol Dehalogenases (HHDHs)

| Biocatalyst (Enzyme Source) | System Type | Substrate (1,3-DCP) Conc. (mM) | Temp. (°C) | pH | ee (%) | Yield (%) | Reference |

| HheC mutant (P175S/W249P) | Aqueous | 40 | N/A | 10.0 | 92.3 | 93.2 | [7] |

| HheC mutant coupled with EH mutant | Aqueous | N/A | N/A | N/A | >99 | 91.2 | [7][8] |

| Engineered HheCPS (mutant E85P) | Aqueous | 40 | 37 | 8.0 | >99 | 55.35 | [8] |

| HheC (P175S/W249P) immobilized on A502Ps resin | Aqueous | 20 | N/A | N/A | 92.53 | 83.78 | [7] |

| HheC (P175S/W249P) immobilized on A502Ps resin | Non-aqueous (water-saturated ethyl acetate) | N/A | N/A | N/A | >98 | 52.34 | [7] |

| HheCPS mutants (I81W, F86N, V94R) | Aqueous | 20 | N/A | N/A | >99 | 57.01-67.08 | [9] |

Experimental Protocols

Kinetic Resolution of Racemic Epichlorohydrin with Whole Cells in an Organic Solvent

This protocol is based on the methodology for enantioselective hydrolysis of racemic epichlorohydrin using whole cells of Aspergillus niger.[1][2]

a. Biocatalyst Preparation:

-

Cultivate Aspergillus niger in a suitable growth medium.

-

Harvest the mycelia by filtration and wash with a buffer solution (e.g., phosphate (B84403) buffer).

-

The resulting wet cells can be used directly or lyophilized to obtain dry cells.

b. Biocatalytic Reaction:

-

In a sealed reaction vessel, suspend a known amount of wet or dry Aspergillus niger cells in an organic solvent (e.g., cyclohexane).

-

Add a specific volume of water to the organic solvent (e.g., 2% v/v) to provide the necessary aqueous environment for the enzyme.[1]

-

Add racemic epichlorohydrin to the desired initial concentration (e.g., 60 mM).[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[2]

-

Monitor the reaction progress by periodically taking samples for analysis.

c. Sample Preparation and Analysis:

-

Withdraw a sample from the reaction mixture.

-

Centrifuge the sample to remove the cells.

-

Analyze the supernatant for the enantiomeric composition of epichlorohydrin using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Asymmetric Synthesis of (S)-(+)-Epichlorohydrin with a Recombinant Haloalcohol Dehalogenase

This protocol is a generalized procedure based on the use of recombinant E. coli expressing a haloalcohol dehalogenase.[7][8]

a. Recombinant Enzyme Production:

-

Clone the gene for the desired haloalcohol dehalogenase (e.g., from Agrobacterium radiobacter) into an expression vector (e.g., pET series) and transform it into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Culture the recombinant E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotic selection.

-

Induce protein expression with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Harvest the cells by centrifugation and wash with a buffer. The whole cells can be used as a biocatalyst, or the enzyme can be purified.

b. Biocatalytic Reaction:

-

In a temperature-controlled reactor, prepare a buffer solution at the optimal pH for the enzyme (e.g., pH 8.0-10.0).[7][8]

-

Add the substrate, 1,3-dichloro-2-propanol, to the desired concentration (e.g., 20-40 mM).[7][8]

-

Initiate the reaction by adding the recombinant whole cells or the purified haloalcohol dehalogenase.

-

Maintain the reaction at the optimal temperature (e.g., 37°C) with stirring.[8]

-

For cascade reactions to improve enantiomeric excess, a second enzyme (an epoxide hydrolase mutant) can be added.[7][8]

c. Product Extraction and Analysis:

-

After the reaction, extract the product, (S)-(+)-epichlorohydrin, from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it.

-

Determine the enantiomeric excess and yield of (S)-(+)-epichlorohydrin using chiral GC or HPLC.

Analytical Method for Enantiomeric Excess Determination

a. Chiral High-Performance Liquid Chromatography (HPLC): [1][10]

-

Column: A chiral stationary phase column, such as Chiralpak-IA (immobilized amylose-based), is effective for separating epichlorohydrin enantiomers.[1][10]

-

Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and 2-propanol (e.g., 100:2 v/v), is used.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at a low wavelength, such as 205 nm, is suitable for epichlorohydrin.[10]

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the (S)- and (R)-enantiomers.

b. Chiral Gas Chromatography (GC): [11][12]

-

Column: A chiral capillary column, such as Gamaa-Dex-225, is used for the separation.[12]

-

Carrier Gas: Nitrogen is commonly used as the carrier gas.[12]

-

Temperature Program: An isothermal oven program (e.g., 50°C for 30 minutes) can be employed.[12]

-

Injector and Detector: The injector and flame ionization detector (FID) temperatures are typically set at 250°C.[12]

-

Sample Preparation: The sample is diluted in a suitable solvent, such as dichloromethane, before injection.[12]

Visualizations

Biocatalytic Strategies for (S)-(+)-Epichlorohydrin Synthesis

Caption: Overview of the two main biocatalytic routes to (S)-(+)-epichlorohydrin.

Experimental Workflow for Kinetic Resolution

Caption: A generalized experimental workflow for the kinetic resolution of racemic epichlorohydrin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic production of chiral epichlorohydrin in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, gene cloning, and characterization of a novel halohydrin dehalogenase from Agromyces mediolanus ZJB120203 [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of (S)-epichlorohydrin using a novel halohydrin dehalogenase by selective conformation adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [file.scirp.org]

- 12. Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector [scirp.org]

The (S)-(+)-Epichlorohydrin E-Book: An In-depth Technical Guide to Reaction Mechanisms with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Epichlorohydrin stands as a cornerstone chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its high reactivity, stemming from the strained epoxide ring, combined with its defined stereochemistry, makes it an invaluable precursor for the enantioselective synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the reaction mechanisms of (S)-(+)-epichlorohydrin with various nucleophiles, focusing on key aspects relevant to drug development and fine chemical synthesis.

Core Principles of Reactivity

(S)-(+)-Epichlorohydrin is a bifunctional molecule featuring a highly reactive epoxide ring and a chloromethyl group. The primary mode of reaction involves the nucleophilic ring-opening of the epoxide. This reaction is governed by several key factors:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction's outcome, including its rate, regioselectivity, and stereoselectivity.

-

Catalysis: Both Lewis and Brønsted acids can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack. The nature of the catalyst can profoundly impact the regioselectivity of the ring-opening.[1]

The ring-opening of the epoxide is generally favored over the direct SN2 displacement of the chloride due to the high ring strain of the oxirane.

Regioselectivity: C2 vs. C3 Attack

The nucleophilic attack can occur at either of the two epoxide carbons, C2 (the central carbon) or C3 (the terminal carbon). The regioselectivity of this attack is a critical aspect of the reaction mechanism.

-

Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon (C3). This is the most common pathway for many nucleophiles.

-

Under acidic conditions (SN1-type character): The reaction can proceed through a mechanism with partial SN1 character, where the positive charge is better stabilized on the more substituted secondary carbon (C2). However, the electron-withdrawing effect of the adjacent chloromethyl group destabilizes a developing positive charge at C2. Consequently, even under acidic conditions, attack at C3 is often still favored.[1] Lewis acid catalysts, such as Sn-Beta zeolites, have been shown to exhibit high regioselectivity for the terminal ether product in reactions with alcohols.[2]

Stereochemistry

Reactions involving (S)-(+)-epichlorohydrin are stereospecific. The nucleophilic ring-opening of the epoxide proceeds with inversion of configuration at the center of attack. This predictable stereochemical outcome is fundamental to its use in asymmetric synthesis.

Reactions with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as water, alcohols, phenols, and carboxylates, are frequently reacted with (S)-(+)-epichlorohydrin to generate important chiral intermediates.

Hydrolysis and the Hydrolytic Kinetic Resolution (HKR)

The reaction of epichlorohydrin (B41342) with water leads to the formation of 3-chloro-1,2-propanediol. A pivotal application of this reaction is the Hydrolytic Kinetic Resolution (HKR) of racemic epichlorohydrin. Utilizing chiral salen-Co(III) complexes as catalysts, one enantiomer is selectively hydrolyzed at a much faster rate, allowing for the isolation of the unreacted epoxide in high enantiomeric excess.[3] This technology is a cornerstone for the industrial production of enantiopure epichlorohydrin.

Reaction with Alcohols and Phenols: Synthesis of Glycidyl (B131873) Ethers

(S)-(+)-Epichlorohydrin reacts with alcohols and phenols to produce chiral glycidyl ethers, which are key intermediates in the synthesis of numerous pharmaceuticals, most notably β-blockers.

Table 1: Synthesis of β-Blocker Precursors from (S)-(+)-Epichlorohydrin and Phenols

| β-Blocker | Phenolic Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee%) |

| (S)-Propranolol | 1-Naphthol (B170400) | (S)-1-(1-Naphthyloxy)-2,3-epoxypropane | 95 | >99 |

| (S)-Metoprolol | 4-(2-Methoxyethyl)phenol | (S)-1-(4-(2-Methoxyethyl)phenoxy)-2,3-epoxypropane | 79.2 | >92 |

Reaction with Carboxylic Acids

The ring-opening of (S)-(+)-epichlorohydrin with carboxylic acids yields β-chlorohydrin esters, which are versatile intermediates in various industrial applications, including epoxy resins and coatings. The reaction is typically catalyzed by a base or a Lewis acid.[4]

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, particularly primary and secondary amines, are crucial for the synthesis of β-amino alcohols, a common structural motif in many drug molecules.

Synthesis of β-Blockers

The synthesis of many β-blockers involves a two-step sequence starting from (S)-(+)-epichlorohydrin: first, the formation of a chiral glycidyl ether intermediate via reaction with a phenol, followed by the ring-opening of this intermediate with an amine.

Table 2: Synthesis of (S)-β-Blockers via Aminolysis of Chiral Glycidyl Ethers

| Glycidyl Ether Precursor | Amine Nucleophile | (S)-β-Blocker | Overall Yield (%) | Enantiomeric Excess (ee%) |

| (S)-1-(1-Naphthyloxy)-2,3-epoxypropane | Isopropylamine (B41738) | (S)-Propranolol | 90 | 89 |

| (S)-1-(4-(2-Methoxyethyl)phenoxy)-2,3-epoxypropane | Isopropylamine | (S)-Metoprolol | 53.9 | >99 |

Synthesis of Linezolid

(S)-(+)-Epichlorohydrin is a key starting material for the synthesis of the antibiotic Linezolid. The synthesis involves an initial reaction with a nitrogen nucleophile, such as phthalimide (B116566), followed by a series of transformations.[5][6]

Reaction with Azide (B81097)

The reaction of (S)-(+)-epichlorohydrin with sodium azide is a common method for introducing an azide functionality, which can be subsequently reduced to an amine. The ring-opening is highly regioselective for the terminal carbon.[7]

Reactions with Sulfur Nucleophiles

Sulfur-based nucleophiles, such as thiols, readily open the epoxide ring of (S)-(+)-epichlorohydrin to produce chiral thioethers. These products are valuable intermediates for the synthesis of various sulfur-containing compounds. The reaction with thiophenol, for example, proceeds with high regioselectivity for the terminal carbon.[8]

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation using (S)-(+)-epichlorohydrin as an electrophile provides access to a wide range of chiral building blocks.

Grignard Reagents

Grignard reagents react with (S)-(+)-epichlorohydrin to form new carbon-carbon bonds. The reaction typically occurs at the terminal carbon of the epoxide, leading to the formation of a chlorohydrin.[9][10]

Cyanide

The reaction with cyanide nucleophiles also proceeds via ring-opening at the terminal carbon to afford a β-hydroxynitrile. This reaction is a key step in the synthesis of some chiral intermediates.[11][12]

Experimental Protocols

General Procedure for the Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane (Propranolol Precursor)

To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO), powdered potassium hydroxide (B78521) (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. (S)-(+)-Epichlorohydrin (3.0 eq) is then added slowly, and the stirring is continued for 6 hours at room temperature.[13] The reaction mixture is then worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated to yield the product.

General Procedure for the Synthesis of (S)-Propranolol

(S)-1-(1-Naphthyloxy)-2,3-epoxypropane (1.0 eq) is refluxed with an excess of isopropylamine for 24 hours.[13] After the reaction is complete, the excess amine is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to afford (S)-propranolol.

General Procedure for the Synthesis of a Linezolid Intermediate

To a stirred solution of (S)-(+)-epichlorohydrin (1.0 eq) and phthalimide (1.0 eq) in isopropanol, a catalytic amount of potassium carbonate is added at room temperature. The reaction mixture is heated to reflux for 5-7 hours.[5] After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting intermediate can then be carried forward in the synthesis of Linezolid.

Visualizing Reaction Mechanisms and Workflows

General Reaction Mechanism of (S)-(+)-Epichlorohydrin with a Nucleophile

Caption: General mechanism of nucleophilic ring-opening of (S)-(+)-epichlorohydrin.

Synthetic Workflow for (S)-Propranolol

Caption: Synthetic workflow for the preparation of (S)-Propranolol.

Logical Relationship in Drug Development

Caption: Logical workflow from chiral precursor to active pharmaceutical ingredients.

References

- 1. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. shokubai.org [shokubai.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. (S)-(+)-Epichlorohydrin | 67843-74-7 | FE10798 | Biosynth [biosynth.com]

- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

Navigating the Risks: A Technical Guide to the Safe Handling of (S)-(+)-Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Epichlorohydrin, a chiral epoxide and valuable intermediate in pharmaceutical synthesis, presents significant health and safety challenges due to its high reactivity, toxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the essential safety and handling precautions required when working with this compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Physicochemical Properties

(S)-(+)-Epichlorohydrin is a flammable, colorless to pale yellow liquid with a pungent, chloroform-like odor.[1][2] It is classified as a probable human carcinogen and is toxic via inhalation, ingestion, and skin absorption.[2][3][4] The primary mechanism of its toxicity is through its action as a bifunctional alkylating agent, capable of forming adducts with DNA and inducing DNA strand breaks.[2][5] This genotoxic activity is the basis for its carcinogenicity.[6][7][8][9]

Table 1: Physicochemical and Toxicological Data for (S)-(+)-Epichlorohydrin

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₅ClO | [10] |

| Molecular Weight | 92.52 g/mol | [4] |

| Appearance | Colorless to pale yellow clear liquid | [10] |

| Odor | Chloroform-like, pungent | [1][2] |

| Boiling Point | 114-117 °C @ 760 mmHg | [10] |

| Melting Point | -57 °C | [10] |

| Flash Point | 33 °C (91.4 °F) | [10] |

| Density | 1.183 g/mL at 25 °C | [10] |

| Solubility | Insoluble in water, miscible with most organic solvents | [10] |

| Vapor Pressure | 12.5 mmHg @ 20 °C | [10] |

| Explosion Limits | Lower: 3.8%, Upper: 21% | [10] |

| Carcinogenicity | Probable human carcinogen (Group 2A) | [7][9] |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

Due to its high toxicity and volatility, stringent engineering controls and appropriate personal protective equipment are mandatory when handling (S)-(+)-Epichlorohydrin.

Engineering Controls

All work with (S)-(+)-Epichlorohydrin must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[11][12][13] The fume hood should have a continuous and monitored airflow. For procedures with a higher risk of aerosol generation, a glove box may be necessary.[12] All equipment used, including vacuum pumps, should be decontaminated after use, and the exhaust from pumps should be vented into an exhaust hood.[13]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is crucial for preventing dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment for Handling (S)-(+)-Epichlorohydrin

| PPE Category | Specification | Reference(s) |

| Hand Protection | Double gloving is recommended. Use chemical-resistant gloves such as butyl rubber or Viton. Nitrile gloves offer limited protection and should be changed frequently. | [10][14][15] |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. | [14][15] |

| Skin and Body Protection | A flame-resistant lab coat should be worn and buttoned completely. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are required. | [10][12] |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | [10] |

Safe Handling and Storage Protocols

General Handling Precautions

-

Designated Area: All handling of (S)-(+)-Epichlorohydrin must occur in a clearly marked designated area.[12][16]

-

Training: Personnel must receive documented training on the hazards and safe handling procedures for this chemical before commencing any work.[12]

-

Quantities: Use the smallest possible quantity of the chemical for the experiment.[11]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[11][13]

-

Incompatible Materials: (S)-(+)-Epichlorohydrin is incompatible with strong acids, bases, amines, ammonia, and metals such as aluminum and zinc.[14] Contact with these materials can lead to violent reactions.

Storage

Store (S)-(+)-Epichlorohydrin in a cool, dry, and well-ventilated area away from sources of ignition.[10] It should be kept in a tightly sealed container, and for long-term storage, placing it under an inert atmosphere is recommended.[14] Store in a designated, locked cabinet for carcinogens, segregated from incompatible materials.[11][13]

Experimental Protocols

The following are generalized protocols that emphasize the safety measures required when using (S)-(+)-Epichlorohydrin in a laboratory setting. Researchers must adapt these to their specific experimental designs and conduct a thorough risk assessment before beginning any work.

Protocol for a Small-Scale Chemical Synthesis

This protocol outlines the key safety considerations for a synthesis reaction involving (S)-(+)-Epichlorohydrin.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE as outlined in Table 2.

-

Prepare all necessary reagents and glassware. Ensure all glassware is dry and free of contaminants.

-

Have a spill kit and appropriate waste containers readily accessible.

-

-

Reaction Setup:

-

Reagent Addition:

-

Carefully measure and add (S)-(+)-Epichlorohydrin to the reaction vessel using a syringe or cannula to minimize exposure.

-

Add other reagents slowly, monitoring for any signs of an uncontrolled reaction.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential exotherms.

-

Perform extractions and washes within the fume hood.

-

For purification by distillation or chromatography, ensure the apparatus is properly set up and vented within the fume hood.

-

-

Waste Disposal:

-

All waste, including contaminated consumables (gloves, pipette tips, etc.), must be disposed of as hazardous waste in designated, sealed containers.[13]

-

Caption: Workflow for a small-scale synthesis using (S)-(+)-Epichlorohydrin.

Emergency Procedures

Spills

-

Small Spills: If a small spill occurs within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.[10]

-

Large Spills: Evacuate the laboratory immediately and alert others. Prevent entry to the area. Contact your institution's emergency response team.[13]

Fire

In case of fire, use carbon dioxide or a dry chemical extinguisher.[10] Do not use water as it may react with (S)-(+)-Epichlorohydrin. If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

First Aid

Immediate medical attention is required for any exposure.

Table 3: First Aid Measures for (S)-(+)-Epichlorohydrin Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [10] |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [10] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [10] |

Toxicological Mechanisms and Signaling Pathways

(S)-(+)-Epichlorohydrin's toxicity is primarily attributed to its ability to act as a DNA alkylating agent. This can lead to the formation of DNA adducts, DNA strand breaks, and chromosomal aberrations.[2][5] While specific signaling pathways are not fully elucidated in the literature for the (S)-(+) enantiomer specifically, the general mechanism of genotoxic carcinogens involves the activation of DNA damage response (DDR) pathways.

Caption: Logical relationship of (S)-(+)-Epichlorohydrin's genotoxicity.

Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment that have come into contact with (S)-(+)-Epichlorohydrin should be decontaminated. This can be done by wiping surfaces with soap and water.[13]

-

Waste Disposal: All waste, including empty containers, contaminated PPE, and absorbent materials from spills, must be collected in sealed, labeled containers and disposed of as hazardous waste according to institutional and local regulations.[11][13]

This guide provides a framework for the safe handling of (S)-(+)-Epichlorohydrin. It is imperative that all researchers and laboratory personnel supplement this information with a thorough review of the Safety Data Sheet (SDS) for this chemical and adhere to all institutional safety policies and procedures. A proactive and informed approach to safety is paramount when working with this hazardous compound.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. acs.org [acs.org]

- 5. Propylene oxide and epichlorohydrin induce DNA strand breaks in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic toxicology of epichlorohydrin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epichlorohydrin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Epichlorohydrin - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. safety.charlotte.edu [safety.charlotte.edu]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 16. ehs.stanford.edu [ehs.stanford.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

(S)-(+)-Epichlorohydrin material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of (S)-(+)-Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-(+)-Epichlorohydrin (CAS No. 67843-74-7), a crucial chiral intermediate in pharmaceutical synthesis and other chemical applications.[1][2] Due to its hazardous nature, a thorough understanding of its properties and associated safety protocols is imperative for all personnel handling this substance.[2] This guide consolidates critical safety information, experimental protocols for emergency situations, and visual aids to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

(S)-(+)-Epichlorohydrin is a colorless to pale yellow liquid with a characteristic chloroform-like, irritating odor.[3][4] It is a chiral epoxide, the (S)-enantiomer of epichlorohydrin, and is utilized in the synthesis of various compounds, including potential antitumor agents.[1]

Table 1: Physical and Chemical Properties of (S)-(+)-Epichlorohydrin

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅ClO | [2][5][6][7] |

| Molecular Weight | 92.52 g/mol | [2][4][5][7] |

| Appearance | Colorless to pale yellow, clear liquid | [1][2][3] |

| Odor | Irritating, chloroform-like | [4] |

| Boiling Point | 115 - 117 °C | [1][2][6] |

| Melting Point | -57 °C | [6][7] |

| Density | 1.183 g/mL at 25 °C | [1][5] |

| Vapor Pressure | 17.3 mbar @ 20 °C | [6] |

| Vapor Density | 3.19 - 3.29 (Air = 1) | [8][9] |

| Flash Point | 28 - 33 °C (82.4 - 91.4 °F) | [3][6] |

| Autoignition Temperature | 411 - 420 °C (771.8 - 788 °F) | [3][5][9] |

| Water Solubility | 60 g/L at 10 °C; Miscible | [6][7] |

| Optical Rotation | +35° (c=1 in methanol) | [2] |

Hazard Identification and Classification

(S)-(+)-Epichlorohydrin is classified as a hazardous substance. It is a flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.[6][10] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[5][10]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[10] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[10] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6][10] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[6][10] |

| Carcinogenicity | 1A/1B | H350: May cause cancer.[6][10] |

Chronic exposure may lead to damage of the liver, kidneys, and lungs.[3] It is considered a potential human carcinogen.[11]

GHS Hazard Communication Pathway

Caption: GHS Hazard Communication for (S)-(+)-Epichlorohydrin.

Fire and Explosivity Hazards

This material is a flammable liquid with a flash point that indicates a significant fire hazard at ambient temperatures.[3][6] Vapors are heavier than air and may travel to an ignition source and flash back.[5][12] Containers may explode when heated.[5]

Table 3: Fire and Explosivity Data

| Parameter | Value | Source(s) |

| Flash Point | 28 - 33 °C (82.4 - 91.4 °F) | [3][6] |

| Autoignition Temperature | 411 - 420 °C (771.8 - 788 °F) | [3][5][9] |

| Lower Explosion Limit (LEL) | 3.8% | [3][5][6] |

| Upper Explosion Limit (UEL) | 21% | [3][5][6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [5] |

Toxicological Information

(S)-(+)-Epichlorohydrin is toxic by all routes of exposure: inhalation, ingestion, and dermal contact.[3][11] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3] May cause blindness if it comes into contact with the eyes.[3] Skin contact may lead to sensitization.[3] The substance is classified as a probable human carcinogen.[13][14]

Table 4: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 100 mg/kg (ATE) | [10] |

| LC50 (Inhalation) | Rat | 250 ppm (4-hour LCLo) | [15] |

| LD50/LC50 | Not available for (S)-(+)-Epichlorohydrin | [3] |

Occupational Exposure Limits

To minimize health risks, occupational exposure must be kept below established limits.

Table 5: Occupational Exposure Limits for Epichlorohydrin

| Organization | Limit Type | Value | Source(s) |

| OSHA (PEL) | TWA | 5 ppm (19 mg/m³) [skin] | [15] |

| ACGIH (TLV) | TWA | 0.5 ppm (8-hr) | [16] |

| NIOSH | Lowest feasible concentration | [16] | |

| IDLH | 75 ppm | [15][16] |

Experimental Protocols for Emergency Response

Detailed and rapid response is critical in the event of an emergency involving (S)-(+)-Epichlorohydrin.

First Aid Measures

Methodology: Immediate medical attention is required for all exposure routes.[3][5] First responders must protect themselves from exposure.[17]

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Remove the victim from the exposure area to fresh air immediately.[3]

-

If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6][9]

-

If breathing is difficult, administer oxygen.[3]

-

Seek immediate medical attention.[3] Symptoms like pulmonary edema may be delayed.[16]

-

-

Ingestion:

Emergency First Aid Workflow

Caption: Emergency First Aid Workflow for (S)-(+)-Epichlorohydrin Exposure.

Firefighting Measures

Methodology:

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray.[3][5][12] Water spray can be used to cool fire-exposed containers and dilute spills to non-flammable mixtures.[4][12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][5]

-

Specific Hazards: Vapors can form explosive mixtures with air and may travel to an ignition source.[5] Containers are at risk of exploding in the heat of a fire.[3][12] Poisonous gases, including hydrogen chloride, are produced in a fire.[12]

Accidental Release Measures (Spill Cleanup)

Methodology:

-

Personal Precautions:

-

Containment and Cleanup:

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[18]

-

Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[3][5]

-

Use only non-sparking tools and explosion-proof equipment for collection.[3][5][6]

-

Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[3][6]

-

Clean the affected area thoroughly after material pickup is complete.[17]

-

Spill Response Logic

Caption: Logical Workflow for Responding to a Spill of (S)-(+)-Epichlorohydrin.

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[3][6][11]

-

Ground and bond containers and receiving equipment during transfer.[11][12]

-

Avoid contact with eyes, skin, and clothing. Do not breathe vapor or mist.[3]

-

Wear appropriate personal protective equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a face shield.[3][11]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol), and appropriate protective clothing to prevent skin exposure.[3][11][19] Do not wear nitrile or neoprene gloves.[19]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

-

-

Wash hands thoroughly after handling.[17]

Storage:

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[3][5][11]

-

Incompatible materials include strong acids, bases, amines, ammonia, oxidizing agents, and metals like aluminum and zinc.[5][11][19] Violent polymerization can occur.[12]

References

- 1. (S)-(+)-Epichlorohydrin | 67843-74-7 [chemicalbook.com]

- 2. ecorganics.org [ecorganics.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. (S)-(+)-Epichlorohydrin at Best Price, High Purity Industrial Grade, CAS 67843-74-7 [jigspharma.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. cpachem.com [cpachem.com]

- 11. nbinno.com [nbinno.com]

- 12. nj.gov [nj.gov]

- 13. epa.gov [epa.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]

- 16. nj.gov [nj.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Chiral Pool Synthesis from (S)-(+)-Epichlorohydrin: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chirality is a fundamental property of many drug molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a critical aspect of modern drug development. Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiopure natural products or their derivatives as starting materials to construct complex chiral molecules. (S)-(+)-Epichlorohydrin is a versatile and highly valuable C3 chiral building block in this regard.[1][2] Its electrophilic epoxide and chloromethyl functionalities provide two reactive centers for a variety of chemical transformations, allowing for the stereospecific introduction of complex functionalities. This guide provides a detailed overview of the synthesis of several key pharmaceutical ingredients starting from (S)-(+)-epichlorohydrin, complete with experimental protocols and quantitative data.

Core Synthetic Strategies: The Chemistry of (S)-(+)-Epichlorohydrin

The synthetic utility of (S)-(+)-epichlorohydrin primarily revolves around the regioselective nucleophilic ring-opening of the epoxide ring, followed by further transformations. The choice of nucleophile and reaction conditions dictates the outcome of the initial ring-opening, which can then be followed by intramolecular cyclization or further functional group manipulations.

A common strategy involves the reaction of a nucleophile (e.g., a phenoxide or an amine) with (S)-(+)-epichlorohydrin. This reaction typically proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. This intermediate can then undergo an intramolecular cyclization to form a new epoxide, or the chloride can be displaced by another nucleophile.

Synthesis of Key Pharmaceutical Ingredients (KPIs)

This section details the synthesis of several important active pharmaceutical ingredients (APIs) using (S)-(+)-epichlorohydrin as the chiral starting material.

(S)-Propranolol

(S)-Propranolol is a non-selective beta-blocker used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders. The pharmacological activity resides primarily in the (S)-enantiomer.[3]

Synthetic Pathway:

Caption: Synthetic scheme for (S)-Propranolol from (S)-(+)-Epichlorohydrin.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | ee (%) |

| 1 | (S)-(+)-Epichlorohydrin, 1-Naphthol | NaOH, H2O, Benzyltriethylammonium chloride (BTEAC), 25°C, 2h | (S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol | 92 | >99 |

| 2 | (S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol | Isopropylamine, 80°C, 4h | (S)-Propranolol | 85 | >99 |

Experimental Protocols:

-

Step 1: Synthesis of (S)-1-(Naphthalen-1-yloxy)-3-chloropropan-2-ol: To a stirred solution of 1-naphthol (14.4 g, 0.1 mol) in water (100 mL) and benzyltriethylammonium chloride (2.28 g, 0.01 mol), (S)-(+)-epichlorohydrin (10.18 g, 0.11 mol) is added. The mixture is cooled to 10°C and a solution of sodium hydroxide (B78521) (4.4 g, 0.11 mol) in water (20 mL) is added dropwise over 30 minutes. The reaction is stirred at 25°C for 2 hours. The product is extracted with ethyl acetate (B1210297), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.

-

Step 2: Synthesis of (S)-Propranolol: A mixture of (S)-1-(naphthalen-1-yloxy)-3-chloropropan-2-ol (23.6 g, 0.1 mol) and isopropylamine (29.5 g, 0.5 mol) is heated at 80°C in a sealed vessel for 4 hours. After cooling, the excess isopropylamine is removed under reduced pressure. The residue is dissolved in ethanol (B145695) and neutralized with hydrochloric acid to precipitate (S)-propranolol hydrochloride. The free base can be obtained by treatment with a base.

(S)-Atenolol

(S)-Atenolol is a selective β1-adrenergic receptor antagonist, used to treat cardiovascular diseases such as hypertension. The (S)-enantiomer is responsible for the therapeutic activity.[4]

Synthetic Pathway:

Caption: Synthesis of (S)-Atenolol from (S)-(+)-Epichlorohydrin.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | ee (%) |

| 1 | (S)-(+)-Epichlorohydrin, 2-(4-Hydroxyphenyl)acetamide | NaOH, H2O, 25°C, 4h | (R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol | 88 | >99 |

| 2 | (R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol | Isopropylamine, Methanol (B129727), Reflux, 6h | (S)-Atenolol | 82 | >99 |

Experimental Protocols:

-

Step 1: Synthesis of (R)-1-Chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol: 2-(4-Hydroxyphenyl)acetamide (15.1 g, 0.1 mol) is dissolved in a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (50 mL). To this solution, (S)-(+)-epichlorohydrin (9.25 g, 0.1 mol) is added dropwise at room temperature. The mixture is stirred for 4 hours. The precipitated solid is filtered, washed with water, and dried to give the chlorohydrin intermediate.[4]

-

Step 2: Synthesis of (S)-Atenolol: A solution of (R)-1-chloro-3-(4-(2-amino-2-oxoethyl)phenoxy)propan-2-ol (24.3 g, 0.1 mol) and isopropylamine (29.5 g, 0.5 mol) in methanol (100 mL) is refluxed for 6 hours. The solvent and excess isopropylamine are removed under reduced pressure. The residue is recrystallized from ethyl acetate to afford (S)-atenolol.[4]

Linezolid

Linezolid is an oxazolidinone antibiotic used for the treatment of serious infections caused by Gram-positive bacteria. The (S)-enantiomer is the active form.

Synthetic Pathway:

Caption: Synthetic route to Linezolid from (S)-(+)-Epichlorohydrin.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | ee (%) |

| 1 | (S)-(+)-Epichlorohydrin, Phthalimide | K2CO3, DMF, 80°C, 3h | (S)-N-(2,3-Epoxypropyl)phthalimide | 95 | >99 |

| 2 | (S)-N-(2,3-Epoxypropyl)phthalimide | 3-Fluoro-4-morpholinoaniline, Isopropanol (B130326), Reflux, 12h | (R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide | 85 | >99 |

| 3 | (R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide | CDI, CH2Cl2; then Hydrazine hydrate (B1144303), Ethanol | Linezolid | 78 | >99.5 |

Experimental Protocols:

-

Step 1: Synthesis of (S)-N-(2,3-Epoxypropyl)phthalimide: A mixture of phthalimide (14.7 g, 0.1 mol), (S)-(+)-epichlorohydrin (10.2 g, 0.11 mol), and potassium carbonate (15.2 g, 0.11 mol) in DMF (100 mL) is heated at 80°C for 3 hours. The reaction mixture is cooled, poured into ice water, and the precipitate is filtered, washed with water, and dried to give the product.[5][6]

-

Step 2: Synthesis of (R)-N-(3-(3-Fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide: A solution of (S)-N-(2,3-epoxypropyl)phthalimide (20.3 g, 0.1 mol) and 3-fluoro-4-morpholinoaniline (19.6 g, 0.1 mol) in isopropanol (150 mL) is refluxed for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the amino alcohol.[5][6]

-

Step 3: Synthesis of Linezolid: To a solution of (R)-N-(3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)phthalimide (39.9 g, 0.1 mol) in dichloromethane (B109758) (200 mL), carbonyl diimidazole (17.8 g, 0.11 mol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is dissolved in ethanol (200 mL). Hydrazine hydrate (10 mL) is added, and the mixture is refluxed for 2 hours. After cooling, the phthalhydrazide (B32825) is filtered off, and the filtrate is concentrated. The residue is recrystallized from ethyl acetate to afford Linezolid.

(S,S)-Reboxetine

(S,S)-Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of clinical depression.

Synthetic Pathway:

Caption: Synthesis of (S,S)-Reboxetine from (S)-(+)-Epichlorohydrin.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | de (%) |

| 1 | (S)-(+)-Epichlorohydrin, Benzylamine | Methanol, rt, 12h | (S)-1-(Benzylamino)-3-chloropropan-2-ol | 90 | - |

| 2 | (S)-1-(Benzylamino)-3-chloropropan-2-ol | aq. NaOH | (R)-2-((Benzylamino)methyl)oxirane | 95 | >99 |

| 3 | (R)-2-((Benzylamino)methyl)oxirane | 2-Ethoxyphenol, NaH, DMF | (2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol | 75 | >98 |

| 4 | (2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol | 1. Chloroacetyl chloride, Et3N; 2. H2, Pd/C | (S,S)-Reboxetine | 65 | >99 |

Experimental Protocols:

-

Step 1: Synthesis of (S)-1-(Benzylamino)-3-chloropropan-2-ol: To a solution of (S)-(+)-epichlorohydrin (9.25 g, 0.1 mol) in methanol (100 mL), benzylamine (10.7 g, 0.1 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the product.[7]

-

Step 2: Synthesis of (R)-2-((Benzylamino)methyl)oxirane: (S)-1-(Benzylamino)-3-chloropropan-2-ol (19.9 g, 0.1 mol) is treated with 2 M aqueous sodium hydroxide (60 mL) at room temperature with vigorous stirring for 2 hours. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to afford the epoxide.[7]

-

Step 3: Synthesis of (2S,3S)-2-((Benzyl(2-ethoxyphenyl)amino)methyl)morpholin-3-ol: To a suspension of sodium hydride (2.6 g, 0.11 mol) in DMF (50 mL), a solution of 2-ethoxyphenol (13.8 g, 0.1 mol) in DMF (20 mL) is added dropwise at 0°C. After stirring for 30 minutes, a solution of (R)-2-((benzylamino)methyl)oxirane (16.3 g, 0.1 mol) in DMF (20 mL) is added. The mixture is heated at 80°C for 6 hours. After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate and purified by chromatography.[8]

-

Step 4: Synthesis of (S,S)-Reboxetine: To a solution of the amino alcohol from the previous step (31.5 g, 0.1 mol) and triethylamine (B128534) (12.1 g, 0.12 mol) in dichloromethane (150 mL), chloroacetyl chloride (12.4 g, 0.11 mol) is added dropwise at 0°C. The mixture is stirred for 2 hours. The resulting intermediate is then subjected to catalytic hydrogenation (H2, Pd/C) to remove the benzyl (B1604629) group and effect cyclization to form the morpholine (B109124) ring, yielding (S,S)-Reboxetine.[8]

L-Carnitine (B1674952)

L-Carnitine is a quaternary ammonium (B1175870) compound involved in metabolism in most mammals, plants, and some bacteria. It is often used as a nutritional supplement.

Synthetic Pathway:

Caption: Synthesis of L-Carnitine from (S)-(+)-Epichlorohydrin.

Quantitative Data:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | ee (%) |

| 1 | (S)-(+)-Epichlorohydrin, Trimethylamine | aq. HCl, 0-5°C | (R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride | 95 | >99 |

| 2 | (R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride | NaCN, H2O, 60°C, 5h | (R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride | 90 | >99 |

| 3 | (R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride | conc. HCl, 100°C, 8h | L-Carnitine hydrochloride | 85 | >99 |

Experimental Protocols:

-

Step 1: Synthesis of (R)-3-Chloro-2-hydroxypropyl)trimethylammonium chloride: An aqueous solution of trimethylamine (30%) is cooled to 0-5°C and neutralized with concentrated hydrochloric acid. (S)-(+)-Epichlorohydrin is then added dropwise, maintaining the temperature below 10°C. The reaction mixture is stirred for 24 hours at room temperature. The water is then removed under reduced pressure to yield the quaternary ammonium salt.[9][10][11]

-

Step 2: Synthesis of (R)-3-Cyano-2-hydroxypropyl)trimethylammonium chloride: The crude product from the previous step is dissolved in water, and sodium cyanide is added. The mixture is heated at 60°C for 5 hours. After cooling, the solution is used directly in the next step.[9][10][11]

-

Step 3: Synthesis of L-Carnitine: Concentrated hydrochloric acid is added to the aqueous solution from the previous step, and the mixture is heated at 100°C for 8 hours. The solution is then cooled and passed through an ion-exchange resin to remove inorganic salts. The eluate is concentrated to give L-carnitine hydrochloride, which can be converted to L-carnitine by treatment with a base.[9][10][11]

Signaling Pathways

Beta-Blockers: (S)-Propranolol and (S)-Atenolol

(S)-Propranolol and (S)-Atenolol are beta-adrenergic receptor antagonists. They block the binding of norepinephrine and epinephrine (B1671497) to β-adrenergic receptors, thereby inhibiting the downstream signaling cascade.

Caption: Signaling pathway blocked by beta-blockers.

Linezolid

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.

Caption: Mechanism of action of Linezolid.

Conclusion